N-(Phenanthren-1-YL)acetamide
Description
N-(Phenanthren-1-YL)acetamide is a polycyclic aromatic acetamide derivative characterized by a phenanthrene core substituted with an acetamide group at the 1-position. Phenanthrene, a fused tricyclic aromatic hydrocarbon, imparts significant steric bulk and electronic conjugation, which may influence the compound’s solubility, stability, and biological interactions.
Properties
CAS No. |
5960-82-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-phenanthren-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-13-6-3-2-5-12(13)9-10-15(14)16/h2-10H,1H3,(H,17,18) |
InChI Key |
RNGWVUMBRKJTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-1-YL)acetamide typically involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the treatment of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Phenanthren-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into phenanthrene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phenanthrenequinone derivatives, reduced phenanthrene compounds, and various substituted phenanthrene derivatives .
Scientific Research Applications
N-(Phenanthren-1-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Phenanthren-1-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Classification and Key Features
Acetamides are broadly categorized based on their substituent groups and core structures. Below is a comparative analysis of N-(Phenanthren-1-YL)acetamide with five major classes of acetamide derivatives:
Physicochemical Properties
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